molecular formula C8H6ClNO4 B13526679 2-Chloro-3-methyl-5-nitrobenzoic acid

2-Chloro-3-methyl-5-nitrobenzoic acid

Cat. No.: B13526679
M. Wt: 215.59 g/mol
InChI Key: SWVPFIBATGNNMX-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-nitrobenzoic acid typically involves the nitration of 2-Chloro-3-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 2-Chloro-3-methyl-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-3-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

2-Chloro-3-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-nitrobenzoic acid depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and methyl groups can also influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 3-Methyl-2-nitrobenzoic acid
  • 2-Chloro-3-nitrobenzoic acid

Uniqueness

2-Chloro-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the benzene ring makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-3-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SWVPFIBATGNNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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